![molecular formula C19H14N4O3S B11230902 N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11230902.png)
N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” likely involves multiple steps, including the formation of the triazatricyclo ring system and subsequent functionalization. Typical synthetic routes may include:
Formation of the Triazatricyclo Ring System: This step may involve cyclization reactions using appropriate precursors and catalysts.
Functionalization: Introduction of the acetylphenyl and acetamide groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Choosing catalysts that enhance reaction rates and selectivity.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to achieve optimal results.
化学反应分析
Types of Reactions
“N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, “N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” may be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” will depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds may include other heterocyclic compounds with triazatricyclo ring systems or those containing acetylphenyl and acetamide groups.
Uniqueness
The uniqueness of “N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide” lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
属性
分子式 |
C19H14N4O3S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-(3-acetylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
InChI |
InChI=1S/C19H14N4O3S/c1-11(24)12-4-2-5-13(8-12)22-15(25)9-23-10-21-16-14-6-3-7-20-18(14)27-17(16)19(23)26/h2-8,10H,9H2,1H3,(H,22,25) |
InChI 键 |
OVFXGPLLZZSYQA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



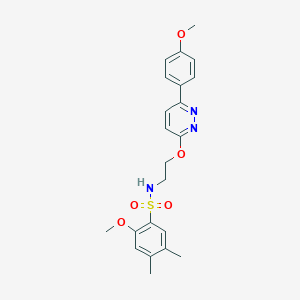
![N-(3-chloro-4-fluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11230835.png)
![N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11230839.png)
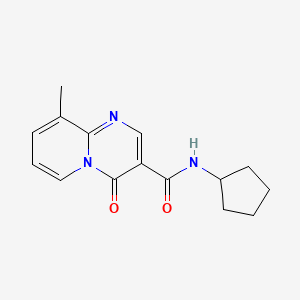
![1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B11230845.png)
![N-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230849.png)
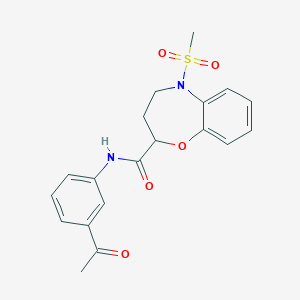
![6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230861.png)
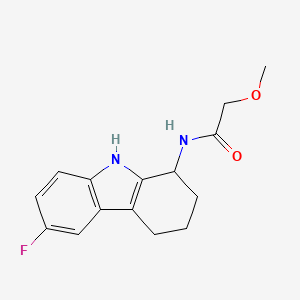
![5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one](/img/structure/B11230881.png)
![2'-benzyl-N-(2-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11230885.png)
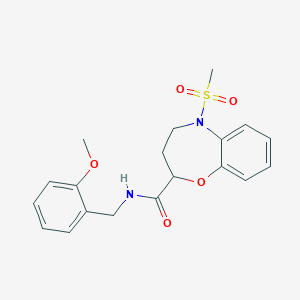
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230889.png)
